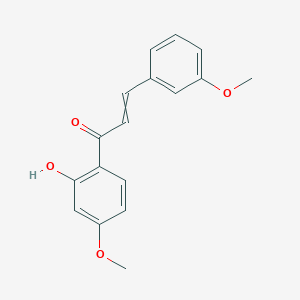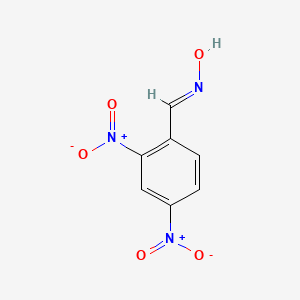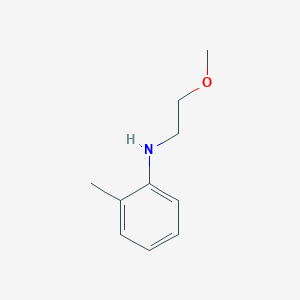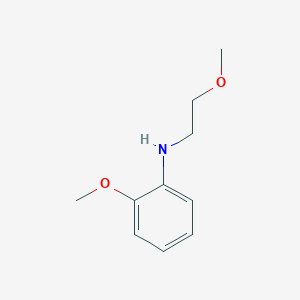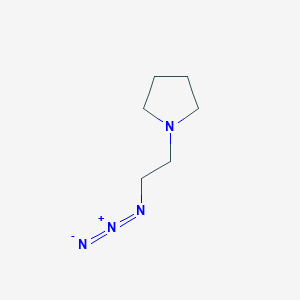
1-(2-Azidoethyl)pyrrolidine
概要
説明
1-(2-Azidoethyl)pyrrolidine is a chemical compound with the molecular formula C₆H₁₂N₄ It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an azidoethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the reaction of pyrrolidine with 2-bromoethyl azide under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2-Azidoethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can also undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学的研究の応用
1-(2-Azidoethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds, particularly in the development of new drugs.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biophysical Research: Stable free radicals derived from pyrrolidines are used in magnetic resonance spectroscopy and imaging.
Biomedical Research: Pyrrolidine derivatives have been studied for their antibacterial and anticancer activities.
作用機序
The mechanism of action of 1-(2-Azidoethyl)pyrrolidine largely depends on its chemical reactivity. The azido group can undergo cycloaddition reactions, forming triazoles that can interact with biological targets. The pyrrolidine ring can also participate in various biochemical pathways, influencing the activity of enzymes and receptors.
類似化合物との比較
Pyrrolidine: A simpler compound with a similar ring structure but without the azido group.
1-(2-Bromoethyl)pyrrolidine: A precursor in the synthesis of 1-(2-Azidoethyl)pyrrolidine.
Triazole Derivatives: Compounds formed from the cycloaddition reactions of this compound.
Uniqueness: this compound is unique due to the presence of both the pyrrolidine ring and the azido group, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biomedical research.
特性
IUPAC Name |
1-(2-azidoethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-9-8-3-6-10-4-1-2-5-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOCNXROZOGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506729 | |
| Record name | 1-(2-Azidoethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330646-98-5 | |
| Record name | 1-(2-Azidoethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


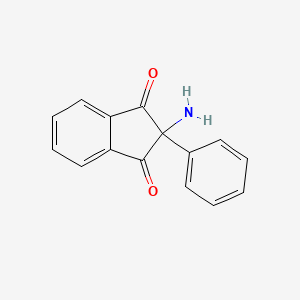
![(2-fluorophenyl) N-[6-[(2-fluorophenoxy)carbonylamino]hexyl]carbamate](/img/structure/B1655110.png)
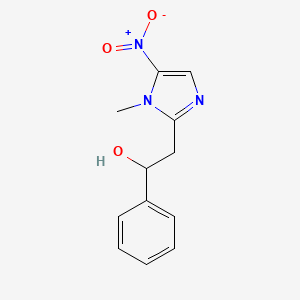
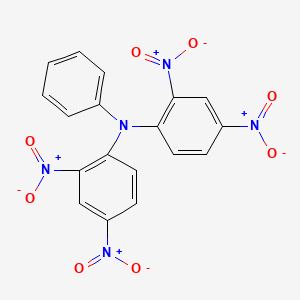
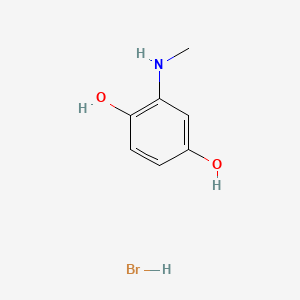
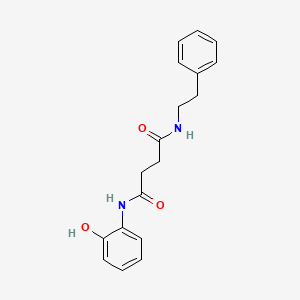
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)
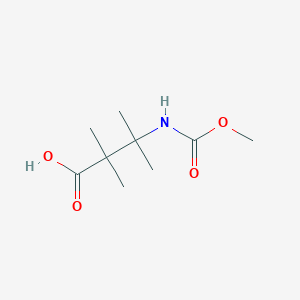
![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)
